
2-Amino-3-methyl-1-morpholin-4-yl-pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a ketone or an aldehyde.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Methylation: A methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one: This compound is a stereoisomer with similar structural features but different spatial arrangement.
2-Methyl-1-(morpholin-4-yl)pentan-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
2,2-Diethyl-4-methyl-1-(morpholin-4-yl)pentan-1-one: Contains additional ethyl groups, altering its steric and electronic properties.
Uniqueness
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is unique due to its specific chiral configuration and the presence of both an amino group and a morpholine ring
Eigenschaften
CAS-Nummer |
1379448-59-5 |
|---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-3-8(2)9(11)10(13)12-4-6-14-7-5-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
InChI-Schlüssel |
LDQFIFFNZXKTIU-YGPZHTELSA-N |
Isomerische SMILES |
CCC(C)[C@H](C(=O)N1CCOCC1)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


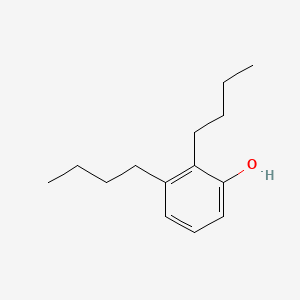
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
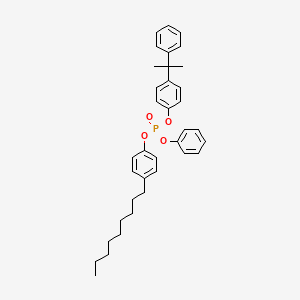
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)


![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)

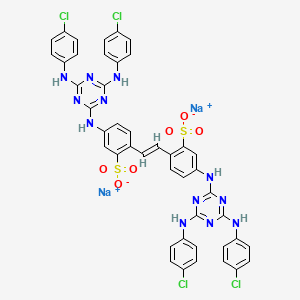
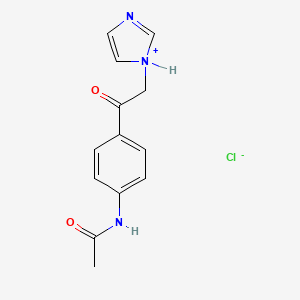


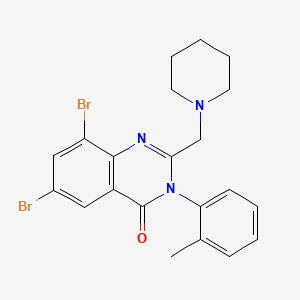
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
